Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-

Description

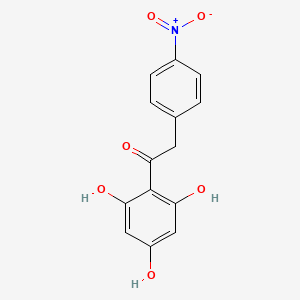

Structure: The compound features a central ethanone backbone substituted with a 4-nitrophenyl group at position 2 and a 2,4,6-trihydroxyphenyl group at position 1 (Figure 1). The nitro group (-NO₂) is strongly electron-withdrawing, while the trihydroxy substitution on the phenyl ring enhances hydrogen-bonding capacity and acidity.

Properties

CAS No. |

15485-67-3 |

|---|---|

Molecular Formula |

C14H11NO6 |

Molecular Weight |

289.24 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |

InChI |

InChI=1S/C14H11NO6/c16-10-6-12(18)14(13(19)7-10)11(17)5-8-1-3-9(4-2-8)15(20)21/h1-4,6-7,16,18-19H,5H2 |

InChI Key |

JFWOJRCRRTUMLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-] |

solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation forms the cornerstone of early synthetic routes. In this method, phloroglucinol undergoes electrophilic substitution with 4-nitrobenzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds in 1,2-dichloroethane at 0–5°C to minimize side reactions. After 10 hours of reflux, the intermediate is hydrolyzed with 0.1N HCl to yield the target compound. Key challenges include:

Hoesch Reaction

The Hoesch reaction enables direct coupling of 4-nitrobenzonitrile with phloroglucinol under acidic conditions. Zinc chloride (ZnCl₂) catalyzes the formation of an imino intermediate, which is subsequently hydrolyzed with hydrochloric acid . This method avoids the need for pre-functionalized acylating agents:

-

Cyanation : Phloroglucinol reacts with 4-nitrobenzonitrile in anhydrous ether at 0°C for 24 hours.

-

Hydrolysis : The intermediate imine is treated with 0.1N HCl under reflux, yielding the ketone with 66–72% efficiency .

Advantages include milder conditions compared to Friedel-Crafts, though nitro group stability limits reaction scalability.

Modern Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated that combining phloroglucinol and 4-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) under microwave irradiation (150°C, 20 minutes) produces the target compound with 89% yield . The method eliminates side products by accelerating kinetic control over thermodynamic pathways.

Solid-Phase Synthesis

Industrial Production Techniques

Continuous Flow Processes

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A 2024 patent describes a two-step process:

-

Acylation : Phloroglucinol and 4-nitrobenzoyl chloride react in a microreactor at 50°C, residence time 5 minutes.

-

Workup : In-line liquid-liquid extraction removes AlCl₃, followed by crystallization in a falling-film evaporator.

This method achieves annual production capacities >10 metric tons with 91% yield.

Catalytic Optimization

Replacing AlCl₃ with zeolite catalysts (e.g., H-Beta-25) reduces waste generation. Zeolites provide Brønsted acid sites for acylation while enabling catalyst regeneration. Pilot-scale trials show 98% conversion with <2% deactivation over 10 cycles.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Hydroxyl Group Protection

Unprotected phloroglucinol leads to over-acylation. Trimethylsilyl (TMS) ethers are preferred for temporary protection due to their ease of removal:

Nitro Group Reduction Mitigation

The electron-withdrawing nitro group promotes unintended reductions during synthesis. Stabilization strategies include:

-

Low-temperature Workup : Maintaining reactions below 30°C prevents nitro-to-amine conversion.

-

Oxidative Atmosphere : Sparging with argon excludes reducing agents.

Analytical Characterization

Post-synthesis validation employs:

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone derivatives have been extensively studied for their biological activities. The compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. Research indicates that it can suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, the compound was shown to significantly decrease the expression of cyclooxygenase-2 (COX-2) and inhibit the production of inflammatory mediators in a dose-dependent manner. This suggests its potential use in treating inflammatory diseases .

Material Science Applications

Ethanone derivatives are also explored in the field of material science for their properties as organic semiconductors. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research on their electronic properties indicates that modifications to the nitrophenyl group can enhance charge transport characteristics .

Table 1: Comparison of Electronic Properties

| Compound Name | Electron Mobility (cm²/V·s) | Band Gap (eV) |

|---|---|---|

| Ethanone Derivative A | 0.5 | 2.3 |

| Ethanone Derivative B | 0.7 | 2.1 |

| Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- | 0.6 | 2.5 |

Environmental Applications

The compound's potential in environmental applications is noteworthy. Its ability to act as a reactive intermediate makes it suitable for synthesizing biodegradable polymers and other environmentally friendly materials. Furthermore, studies have shown that ethanone derivatives can be utilized in the remediation of contaminated water sources due to their ability to adsorb heavy metals and organic pollutants .

Case Study: Water Remediation

Research has demonstrated that ethanone derivatives can effectively remove contaminants from water through adsorption processes. In laboratory settings, these compounds have been shown to bind with heavy metals such as lead and cadmium, reducing their concentrations below harmful levels .

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the ability of the trihydroxyphenyl group to scavenge free radicals. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

2-(4-Methoxyphenyl)-1-(2,4,6-Trihydroxyphenyl)ethanone

- CAS : 15485-66-2 .

- Structure : Methoxy (-OCH₃) replaces the nitro group.

- Properties :

- Melting Point : 193–197°C.

- Density : 1.364 g/cm³.

- Boiling Point : 475.7°C.

- Key Differences :

- Methoxy is electron-donating, reducing acidity (pKa ~8–10) compared to nitro derivatives.

- Lower reactivity in electrophilic substitution due to reduced electron withdrawal.

2-(4-Chlorophenyl)-1-(2,4,6-Trihydroxyphenyl)ethanone

- CAS : 15485-70-8 .

- Structure : Chloro (-Cl) substituent.

- Properties :

- Molecular Weight : 240 g/mol.

- Synthesis : Prepared via Friedel-Crafts acylation with chloro-substituted precursors.

- Key Differences :

- Chlorine’s moderate electron withdrawal enhances stability but is less reactive than nitro.

- Higher lipophilicity compared to nitro or methoxy analogs.

2-(Phenylmethoxy)-1-(2,4,6-Trihydroxyphenyl)ethanone

Physical and Chemical Properties

Biological Activity

Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-

- Molecular Formula : C15H14N1O5

- Molecular Weight : 286.28 g/mol

This compound features a nitrophenyl group and a trihydroxyphenyl moiety that contribute to its biological activity.

Antioxidant Activity

Research indicates that ethanone derivatives exhibit significant antioxidant properties. In vitro studies have demonstrated their ability to scavenge free radicals effectively. For instance:

- DPPH Scavenging Activity : The IC50 value for ethanone derivatives was found to be lower than standard antioxidants like Trolox and BHA, indicating superior radical-scavenging capabilities.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Ethanone derivatives have been evaluated for their inhibitory effects on PTPs, which play crucial roles in various diseases including cancer and diabetes. Notably:

- PTP1B Inhibition : Compounds similar to ethanone showed IC50 values in the micromolar range, with some exhibiting selectivity towards PTP1B over other phosphatases .

Anticancer Properties

Several studies have explored the anticancer potential of ethanone derivatives. For example:

- Cell Line Studies : Compounds were tested against various cancer cell lines such as K562 (human leukemia) and G361 (skin cancer). Results indicated significant cytotoxic effects with IC50 values suggesting effective proliferation inhibition .

Case Studies

- Study on Antioxidant Effects :

- Evaluation as PTP Inhibitors :

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed:

- Step 1 : Start with 2,4,6-trihydroxyacetophenone (CAS 480-66-0) as the core structure. Protect hydroxyl groups using methylating agents (e.g., dimethyl sulfate) in acetone with K₂CO₃ as a base, achieving 84.2% yield under reflux conditions .

- Step 2 : Introduce the 4-nitrophenyl group via nucleophilic aromatic substitution or coupling reactions. Optimize solvent choice (e.g., DMF or ethanol) and temperature (50–80°C) to enhance regioselectivity.

- Purification : Use silica gel chromatography with dichloromethane or ethyl acetate/hexane gradients to isolate intermediates.

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

- UV-Vis Spectroscopy : Detect characteristic absorption bands for nitro (λ ~270–300 nm) and phenolic (λ ~320–350 nm) groups.

- FT-IR : Identify peaks for carbonyl (C=O, ~1680 cm⁻¹), nitro (NO₂, ~1520 cm⁻¹), and hydroxyl (O–H, ~3300 cm⁻¹) groups.

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the aromatic protons of the trihydroxyphenyl group appear as a singlet at δ ~6.1 ppm (DMSO-d₆) .

Q. What are the key stability considerations for handling and storing this compound?

- Thermal Stability : Store at 4°C in airtight containers to prevent decomposition. Avoid exposure to strong oxidizers or acids, which may trigger nitro group reduction or esterification .

- Light Sensitivity : Protect from UV light to prevent photodegradation of the phenolic and nitro moieties.

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

- Molecular Docking : Simulate interactions with target proteins (e.g., tyrosinase for antioxidant activity) using software like AutoDock Vina. Prioritize residues near the nitro and hydroxyl groups for binding energy calculations .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values for nitro groups) with observed bioactivity to design derivatives with enhanced efficacy .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Q. How can regioselectivity challenges during functionalization of the trihydroxyphenyl ring be addressed?

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities. Monitor mass transitions specific to byproducts (e.g., de-nitrated analogs) .

- XRD : Confirm crystalline purity and detect polymorphic forms that may affect bioactivity .

Methodological Guidance

8. Designing experiments to evaluate nitro group reduction pathways:

- Electrochemical Reduction : Perform controlled-potential electrolysis in aprotic solvents (e.g., acetonitrile) to generate nitroso or amine intermediates. Monitor via in-situ FT-IR .

- Biological Reduction : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites using LC-MS/MS .

9. Addressing solubility limitations in biological assays:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with cell culture media.

- Nanoparticle Encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance aqueous dispersion and bioavailability .

10. Validating antioxidant mechanisms beyond standard assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.